Bis(4-methoxyphenyl)chlorophosphine
Overview
Description
Bis(4-methoxyphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C14H14ClO2P. It is a phosphine ligand commonly used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom.
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl)chlorophosphine is primarily used as a reactant in asymmetric allylic substitution . The primary targets of this compound are the molecules involved in these reactions, particularly the allylic substrates.
Mode of Action
The compound interacts with its targets by serving as a ligand in various coupling reactions . It facilitates the formation of new bonds in these reactions, leading to the synthesis of new compounds.
Biochemical Pathways
It is known to be involved in several types of reactions, including the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in organic synthesis, leading to the formation of various complex organic compounds.
Result of Action
The primary result of this compound’s action is the formation of new compounds through various coupling reactions . These reactions can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields like pharmaceuticals, materials science, and more.
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific reaction it is being used in .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)chlorophosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction typically proceeds as follows:
- Preparation of 4-methoxyphenylmagnesium bromide by reacting 4-methoxybromobenzene with magnesium in anhydrous ether.
- Reaction of the prepared Grignard reagent with phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and stoichiometry to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxyphenyl)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Coupling Reactions: It is used as a ligand in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts are often used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted phosphines.
Oxidation Reactions: Formation of phosphine oxides.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
Bis(4-methoxyphenyl)chlorophosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
- Chlorodiphenylphosphine
- Chlorodi(o-tolyl)phosphine
Uniqueness: Bis(4-methoxyphenyl)chlorophosphine is unique due to the presence of the 4-methoxyphenyl groups, which provide distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications compared to other similar phosphine ligands.
Biological Activity
Bis(4-methoxyphenyl)chlorophosphine is an organophosphorus compound notable for its unique structural features, including two para-methoxyphenyl groups attached to a phosphorus atom along with a chloride substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. Despite limited direct studies on its biological effects, its derivatives and related compounds have shown promising applications in various biochemical contexts.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄ClO₂P
- Molecular Weight : 280.69 g/mol
- CAS Number : 13685-30-8
The presence of methoxy groups enhances solubility and reactivity, making it suitable for various chemical transformations. The unique electronic properties imparted by the methoxy groups at the para position allow this compound to function effectively as a ligand in metal-catalyzed reactions.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, several studies suggest that its derivatives may influence biochemical pathways through interactions with proteins or enzymes. The following sections summarize relevant findings regarding its biological applications.
Ligand Activity
This compound acts as a ligand in various metal-catalyzed reactions, which are essential in organic synthesis and medicinal chemistry. Its ability to form stable complexes with transition metals enhances catalytic efficiency in reactions such as:
- Asymmetric Hydrogenation : Utilized as a ligand to improve the selectivity and yield of hydrogenation reactions.
- Cross-Coupling Reactions : Employed in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, facilitating the formation of carbon-carbon bonds.
Case Study 1: Catalytic Applications
Research has demonstrated that this compound can significantly enhance the efficiency of iron-catalyzed C-H activation reactions. In studies by Ilies et al. (2012), this compound was shown to coordinate with iron centers, influencing catalytic reactivity through electronic effects that facilitate oxidative addition steps crucial for C-H bond activation.
Case Study 2: Synthesis of Phosphine Derivatives
The synthesis of this compound typically involves reacting 4-methoxyphenylmagnesium bromide with phosphorus trichloride. This synthetic route is scalable for industrial production while ensuring high yields and purity. The resulting phosphine derivatives have been explored for their potential biological activities, including antimicrobial properties and enzyme inhibition.
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Bis(2,4,6-trimethylphenyl)phosphorus chloride | Not specified | Contains bulky trimethyl groups enhancing steric hindrance. |
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine | Not specified | Similar methoxy substitution but different methyl positioning. |
Chlorodiphenylphosphine | Not specified | Simpler structure without methoxy groups; less sterically hindered. |
Uniqueness : this compound is distinguished by its specific electronic and steric properties due to the methoxy groups at the para position, enhancing its effectiveness as a ligand compared to other phosphine derivatives.
The mechanism by which this compound exerts its biological activity primarily involves its role as a ligand in catalysis. The phosphorus atom acts as a nucleophile, facilitating bond formation with electrophilic centers in substrates. This action promotes various chemical transformations crucial for synthetic applications in medicinal chemistry.
Properties
IUPAC Name |
chloro-bis(4-methoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQUBRFOJIJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402630 | |
Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-30-8 | |
Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-methoxyphenyl)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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